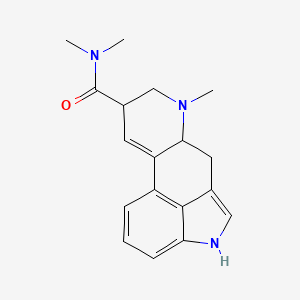

9,10-Didehydro-N,N,6-trimethylergoline-8beta-carboxamide

Descripción

9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida es un compuesto químico que pertenece a la familia de la ergolina. Los derivados de la ergolina son conocidos por sus diversas actividades biológicas y se utilizan en varias aplicaciones farmacológicas. Este compuesto está estructuralmente relacionado con la dietilamida del ácido lisérgico (LSD) y otros alcaloides de la ergolina.

Propiedades

Fórmula molecular |

C18H21N3O |

|---|---|

Peso molecular |

295.4 g/mol |

Nombre IUPAC |

N,N,7-trimethyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C18H21N3O/c1-20(2)18(22)12-7-14-13-5-4-6-15-17(13)11(9-19-15)8-16(14)21(3)10-12/h4-7,9,12,16,19H,8,10H2,1-3H3 |

Clave InChI |

FWHSERNVTGTIJE-UHFFFAOYSA-N |

SMILES canónico |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C)C |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida generalmente implica los siguientes pasos:

Material de partida: La síntesis comienza con el ácido lisérgico, un derivado de la ergolina de origen natural.

Metilación: Los átomos de nitrógeno en el ácido lisérgico se metilan utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.

Deshidratación: El compuesto resultante se somete a una reacción de deshidratación para formar la estructura didehidro.

Formación de carboxamida: El paso final implica la formación del grupo carboxamida en la posición 8beta utilizando reactivos y condiciones apropiadas.

Métodos de producción industrial

La producción industrial de 9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: Este compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en varias posiciones en el sistema cíclico de la ergolina.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en condiciones ácidas o neutras.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales productos formados

Oxidación: Formación de cetonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o aminas.

Sustitución: Formación de derivados de la ergolina sustituidos.

Aplicaciones Científicas De Investigación

9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de otros derivados de la ergolina.

Biología: Se estudia por sus interacciones con varios receptores biológicos, incluidos los receptores de serotonina y dopamina.

Medicina: Se investiga para posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos y migrañas.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de 9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida implica su interacción con los receptores de serotonina y dopamina en el cerebro. Actúa como un agonista o antagonista en estos receptores, modulando la liberación de neurotransmisores y afectando varios procesos fisiológicos. La estructura única del compuesto le permite unirse selectivamente a subtipos específicos de receptores, influyendo en el estado de ánimo, la percepción y la cognición.

Comparación Con Compuestos Similares

Compuestos similares

Dietilamida del ácido lisérgico (LSD): Un potente alucinógeno con una estructura de ergolina similar.

Ergometrina: Un alcaloide del cornezuelo del centeno utilizado para tratar la hemorragia posparto.

Metilergonovina: Un derivado de la ergometrina con propiedades uterotónicas mejoradas.

Singularidad

9,10-Didehidro-N,N,6-trimetilergolina-8beta-carboxamida es única debido a su patrón específico de metilación y la presencia de la estructura didehidro. Estas características confieren propiedades farmacológicas distintas, lo que la convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.